6-[(5-{[2-(azepan-1-yl)-2-oxoethyl]sulfanyl}-4-(4-ethoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione
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Overview
Description
6-[(5-{[2-(azepan-1-yl)-2-oxoethyl]sulfanyl}-4-(4-ethoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione is a complex organic compound that belongs to the class of heterocyclic compounds This compound is characterized by its unique structure, which includes a triazole ring, a tetrahydropyrimidine ring, and an azepane moiety
Preparation Methods
The synthesis of 6-[(5-{[2-(azepan-1-yl)-2-oxoethyl]sulfanyl}-4-(4-ethoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione involves multiple steps and specific reaction conditions. One common synthetic route includes the following steps:
Formation of the triazole ring: This step involves the cyclization of appropriate precursors under controlled conditions to form the triazole ring.
Introduction of the azepane moiety: The azepane group is introduced through a nucleophilic substitution reaction, where an azepane derivative reacts with an intermediate compound.
Formation of the tetrahydropyrimidine ring: This step involves the cyclization of the intermediate compound to form the tetrahydropyrimidine ring.
Final assembly: The final compound is obtained by coupling the triazole and tetrahydropyrimidine intermediates under specific reaction conditions.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of catalysts and solvents to facilitate the reactions.
Chemical Reactions Analysis
6-[(5-{[2-(azepan-1-yl)-2-oxoethyl]sulfanyl}-4-(4-ethoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where specific functional groups are replaced by other groups under suitable conditions.
Condensation: Condensation reactions can occur, leading to the formation of larger molecules through the combination of two or more molecules with the elimination of a small molecule, such as water.
Common reagents and conditions used in these reactions include acids, bases, solvents like ethanol or dimethylformamide, and catalysts to enhance reaction rates. The major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
6-[(5-{[2-(azepan-1-yl)-2-oxoethyl]sulfanyl}-4-(4-ethoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structure and biological activity. It may exhibit antimicrobial, anticancer, or anti-inflammatory properties.
Biology: In biological research, the compound is used to study its effects on cellular processes and molecular pathways. It may serve as a tool for investigating specific biological targets.
Industrial Applications: The compound’s chemical properties make it suitable for use in various industrial processes, such as the synthesis of other complex molecules or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 6-[(5-{[2-(azepan-1-yl)-2-oxoethyl]sulfanyl}-4-(4-ethoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
When compared to similar compounds, 6-[(5-{[2-(azepan-1-yl)-2-oxoethyl]sulfanyl}-4-(4-ethoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione stands out due to its unique combination of structural features. Similar compounds may include:
3-amino-4-(5-methyl-1,2,4-oxadiazol-3-yl)furazan: This compound shares some structural similarities but differs in its specific functional groups and overall structure.
2-(azepan-1-yl)ethanol: This compound contains the azepane moiety but lacks the triazole and tetrahydropyrimidine rings.
methyl 3-(azepan-1-yl)-6-iodo-5-methylpyridazine-4-carboxylate: This compound has a different core structure but includes the azepane group.
The uniqueness of this compound lies in its specific arrangement of functional groups and rings, which contribute to its distinct chemical and biological properties.
Properties
IUPAC Name |
6-[[5-[2-(azepan-1-yl)-2-oxoethyl]sulfanyl-4-(4-ethoxyphenyl)-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N6O4S/c1-2-33-18-9-7-17(8-10-18)29-19(13-16-14-20(30)25-22(32)24-16)26-27-23(29)34-15-21(31)28-11-5-3-4-6-12-28/h7-10,14H,2-6,11-13,15H2,1H3,(H2,24,25,30,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGWQGMLGJJBAKP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)N3CCCCCC3)CC4=CC(=O)NC(=O)N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N6O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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